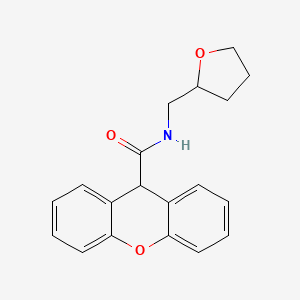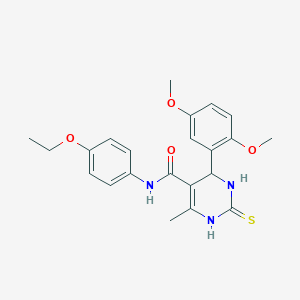![molecular formula C16H21N3O2 B5143256 N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5143256.png)
N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as DMXAA, is a synthetic small molecule that has been studied for its potential anti-cancer properties. It was first identified in the 1990s and has since been the subject of numerous scientific studies.
Wirkmechanismus
The exact mechanism of action of N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide is not fully understood. However, it is believed to work by stimulating the production of cytokines, which are proteins that play a role in the immune response. Specifically, N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to activate the production of tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha).
Biochemical and Physiological Effects:
N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to induce vasodilation and increase blood flow. It has also been shown to increase the permeability of blood vessels, which may help to enhance the delivery of chemotherapy drugs to tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide is that it has been shown to be effective in a wide range of animal models, including mice, rats, and rabbits. In addition, it has been shown to be well-tolerated in these animals, with few side effects. However, one limitation of N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in clinical settings.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide. One area of interest is the development of new formulations of N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide that may enhance its effectiveness. Another area of interest is the identification of biomarkers that may be used to predict which patients are most likely to respond to N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide treatment. Finally, there is interest in exploring the use of N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide in combination with other anti-cancer agents, such as immunotherapy drugs or targeted therapies.
Synthesemethoden
The synthesis of N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide involves several steps, including the reaction of 3-dimethylaminopropylamine with methyl isoxazole-4-carboxylate, followed by the addition of phenyl magnesium bromide. The final step involves the reaction of the resulting compound with oxalyl chloride to yield N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. In addition, N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to enhance the effectiveness of radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-14(16(20)17-10-7-11-19(2)3)15(18-21-12)13-8-5-4-6-9-13/h4-6,8-9H,7,10-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKBFDKWXYANQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(5-iodo-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143181.png)
![N-[2-(diethylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5143188.png)
![ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5143194.png)
![N-(1H-indol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5143207.png)
![11-(2-chloro-5-nitrophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5143213.png)

![5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5143242.png)
![1-(4-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5143243.png)
![4,4'-bis{[(3,4-dimethoxyphenyl)acetyl]amino}-3,3'-biphenyldicarboxylic acid](/img/structure/B5143247.png)


![5,7-dimethyl-3-(2-propyn-1-ylthio)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5143260.png)

![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyridinamine](/img/structure/B5143273.png)